molecular formula C28H29N3O4 B2389117 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1018124-99-6

4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

カタログ番号: B2389117
CAS番号: 1018124-99-6
分子量: 471.557
InChIキー: CQIRJEFNESPONS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzimidazole core fused with a pyrrolidin-2-one ring, substituted with a 2-hydroxy-3-(2-methoxyphenoxy)propyl group and a para-tolyl moiety.

特性

IUPAC Name

4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-11-13-21(14-12-19)30-16-20(15-27(30)33)28-29-23-7-3-4-8-24(23)31(28)17-22(32)18-35-26-10-6-5-9-25(26)34-2/h3-14,20,22,32H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIRJEFNESPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, identified by its CAS number 1018124-99-6, is a complex organic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H29N3O4
  • Molecular Weight : 471.5 g/mol
  • Structure : The compound features a benzimidazole moiety, which is known for various biological activities, including anticancer and anti-inflammatory effects.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a closely related compound demonstrated IC50 values ranging from 2.2 to 4.4 µM against multiple cell lines, indicating potent activity in low micromolar concentrations .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit key enzymes involved in cancer proliferation, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is critical in metabolic pathways .
  • Induction of Apoptosis : Studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells, leading to reduced viability and proliferation .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to the target compound:

StudyCompoundIC50 (µM)Biological Activity
2-hydroxy-4-methoxy-substituted derivative2.2–4.4Antiproliferative against various cancer cell lines
COX-II inhibitors0.52 (selectivity index = 10.73)Anti-inflammatory activity
Tetrazolamide-benzimidazol-2-one10 nMHPPD inhibition with significant potency

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Some derivatives were found to be more potent than standard antibiotics like cefotaxime .

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. In vitro studies have shown that similar compounds exhibit cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 0.66 to 10.20 μmol/L, indicating promising potential for further development as anticancer agents .

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Compounds with similar structural motifs have been reported to scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one. The presence of specific functional groups, such as hydroxyl and methoxy groups, significantly influences the biological activity of these compounds. For example, the hydroxy group enhances solubility and bioavailability, while methoxy groups can modulate lipophilicity and receptor binding affinity .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of benzimidazole and pyrrolidine compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzimidazole ring significantly increased antimicrobial potency, with some compounds achieving MIC values comparable to established antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on various tumor cell lines using the MTT assay. Compounds similar to the target molecule exhibited IC50 values indicating strong cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), suggesting a potential pathway for developing new anticancer therapies .

類似化合物との比較

Receptor Binding and Selectivity

  • Adrenolytic Activity: Compound EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) demonstrates α-adrenolytic and antioxidant properties, suggesting pyrrolidinone derivatives with hydroxy-aryl groups may target adrenergic pathways .

Pharmacokinetic Considerations

  • Lipophilicity : The p-tolyl group in the target compound likely enhances logP compared to o-tolyl analogs (e.g., 491874-24-9 ), improving blood-brain barrier penetration but risking higher plasma protein binding .
  • CYP Interactions : Benzimidazole derivatives like BMS-536924 exhibit CYP3A4 inhibition, a liability mitigated in advanced analogs (e.g., BMS-695735) through structural optimization .

Spectroscopic and Analytical Data

Key spectral features of analogs (Table 2):

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹)
5e 10.80 (s, NH), 7.83–6.40 (m, aromatic) 173 (C=O), 161 (benzimidazole) 1720 (C=O), 1686 (C=N)
21a 10.8 (NH), 9.30 (–OH) 173 (C=O), 161 (benzimidazole) 3675 (N–H), 3455 (O–H)
EP-40 Not reported Not reported Not reported
  • Benzimidazole NH protons consistently appear as singlets near δ 10.8–10.9 ppm .
  • Pyrrolidin-2-one carbonyls resonate at δ 173 ppm in ¹³C NMR, confirming structural integrity .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction intermediates be characterized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the pyrrolidinone core. Key steps include:

  • Core Formation : Cyclization reactions (e.g., via intramolecular amidation) under reflux in solvents like THF or DCM .
  • Functionalization : Sequential attachment of the benzimidazole and aryl groups using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Characterization : Monitor reaction progress via TLC and HPLC. Confirm intermediate structures using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the benzimidazole proton (δ 7.5–8.5 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and methoxy groups (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DCM/hexane and refine using SHELXL .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Approach :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., cisplatin) and measure IC50_{50} values .
  • Enzyme Inhibition : Assess binding to kinases (e.g., IGF-1R) via fluorescence polarization or kinase-Glo assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield for thermally sensitive steps .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for substitution reactions; non-polar solvents (toluene) for cyclizations .
  • Catalyst Optimization : Use Pd/C for selective hydrogenation of alkynes to avoid over-reduction .

Q. What computational and experimental methods resolve contradictions between predicted and observed biological activity?

  • Case Study : If in silico docking predicts strong IGF-1R binding but in vitro assays show weak activity:

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability, as seen in related benzimidazole derivatives .

Q. How should in vivo efficacy studies be designed to account for pharmacokinetic challenges?

  • Protocol :

  • Xenograft Models : Use immunocompromised mice implanted with human tumor cells. Administer compound orally (10–50 mg/kg) and monitor tumor volume weekly .
  • ADME Profiling : Measure plasma half-life, protein binding (via equilibrium dialysis), and metabolite identification using LC-MS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。